

# Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

**Cat. No.:** B1267167

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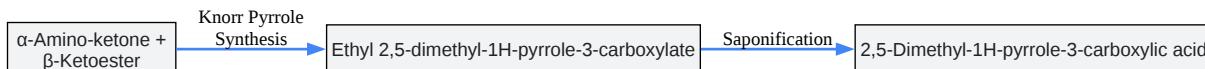
This in-depth technical guide details the synthesis of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic insights.

## Introduction

**2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The presence of methyl groups at positions 2 and 5, along with a carboxylic acid at position 3, provides a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is typically achieved through a two-step process: the formation of a pyrrole ester via the Knorr pyrrole synthesis, followed by hydrolysis to the desired carboxylic acid.

## Synthetic Pathway Overview

The synthesis of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** is primarily accomplished through a two-step reaction sequence. The first step involves the Knorr pyrrole synthesis to form Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This is followed by the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

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Caption: Overall synthetic pathway for **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**.

## Experimental Protocols

### Step 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The Knorr pyrrole synthesis involves the condensation of an  $\alpha$ -amino-ketone with a  $\beta$ -ketoester. [1][2] Due to the instability of  $\alpha$ -amino-ketones, they are typically generated *in situ* from the corresponding  $\alpha$ -oximino-ketone by reduction with zinc dust in acetic acid.[1][3]

Reaction:

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Caption: Workflow for the Knorr synthesis of the intermediate ester.

Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (approx.)
Ethyl acetoacetate	130.14	26.0 g	0.20
Sodium nitrite	69.00	7.0 g	0.10
Glacial acetic acid	60.05	100 mL	-
Zinc dust	65.38	15.0 g	0.23
Ethanol	46.07	As needed	-
Water	18.02	As needed	-

**Procedure:**

- In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) in 50 mL of glacial acetic acid.
- Cool the mixture to 5-10 °C in an ice bath.
- Slowly add a solution of sodium nitrite (7.0 g, 0.10 mol) in 15 mL of water via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. This forms the ethyl 2-oximinoacetoacetate.
- To this mixture, add the remaining ethyl acetoacetate (13.0 g, 0.10 mol).
- Gradually add zinc dust (15.0 g, 0.23 mol) in small portions, keeping the temperature below 40 °C. The reaction is exothermic.
- After the zinc addition is complete, heat the mixture to reflux for 1 hour.<sup>[4]</sup>
- Pour the hot mixture into 500 mL of ice-water.
- Collect the precipitated crude product by vacuum filtration and wash with water.

- Recrystallize the crude product from ethanol to yield pure Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

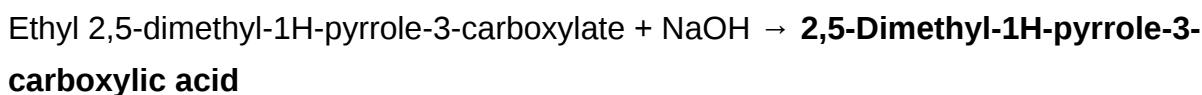
Quantitative Data (Representative):

Product	Appearance	Yield	Melting Point (°C)
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate	White to pale yellow solid	60-70%	120-122

## Step 2: Saponification of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is achieved by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of alcohol and water. Subsequent acidification precipitates the final product.

Reaction:



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Caption: Workflow for the saponification of the ester to the final acid.

Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (approx.)
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate	167.21	10.0 g	0.06
Sodium hydroxide	40.00	4.8 g	0.12
Ethanol	46.07	100 mL	-
Water	18.02	50 mL	-
Hydrochloric acid (concentrated)	36.46	As needed	-

#### Procedure:

- In a 250 mL round-bottom flask, dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (10.0 g, 0.06 mol) in 100 mL of ethanol.
- Add a solution of sodium hydroxide (4.8 g, 0.12 mol) in 50 mL of water.
- Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with 100 mL of water.
- Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and dry in a vacuum oven to yield **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**.

#### Quantitative Data (Representative):

Product	Appearance	Yield	Melting Point (°C)
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid	Off-white to light brown solid	85-95%	198-200

## Characterization Data

The structure and purity of the synthesized **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** can be confirmed by various spectroscopic methods.

Table of Physicochemical and Spectroscopic Data:

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>
Molar Mass	139.15 g/mol <a href="#">[5]</a>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) δ (ppm)	
11.5-12.5 (br s, 1H, COOH)	
10.5-11.5 (br s, 1H, NH)	
5.7 (s, 1H, pyrrole-H)	
2.2 (s, 3H, CH <sub>3</sub> )	
2.1 (s, 3H, CH <sub>3</sub> )	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 100 MHz) δ (ppm)	
166.0 (C=O)	
129.0 (C)	
125.0 (C)	
115.0 (C)	
108.0 (CH)	
12.5 (CH <sub>3</sub> )	
12.0 (CH <sub>3</sub> )	
FTIR (KBr) ν (cm <sup>-1</sup> )	
3300-2500 (br, O-H stretch)	
3250 (N-H stretch)	
1680 (C=O stretch)	
1580 (C=C stretch)	
Mass Spectrometry (EI) m/z	
139 [M] <sup>+</sup>	

Note: The spectroscopic data presented are representative and may vary slightly depending on the solvent and instrument used.

## Conclusion

This technical guide provides a detailed and practical framework for the synthesis of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**. The described two-step process, involving a Knorr pyrrole synthesis followed by saponification, is a reliable and efficient method for obtaining this valuable chemical intermediate. The provided experimental protocols and quantitative data will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these procedures and appropriate analytical characterization are essential for ensuring the desired product quality and yield.

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